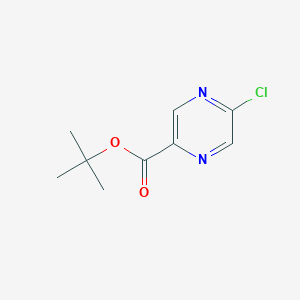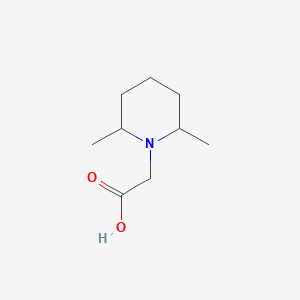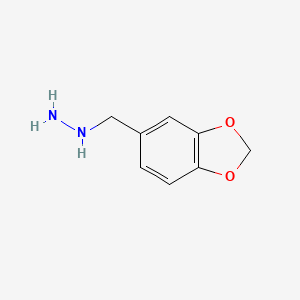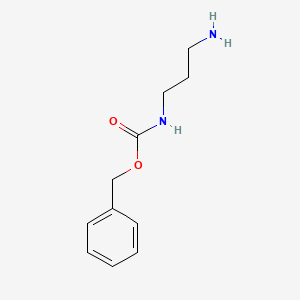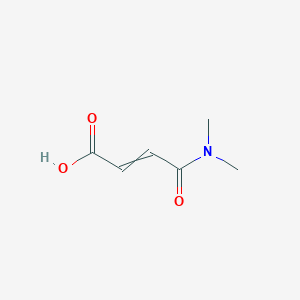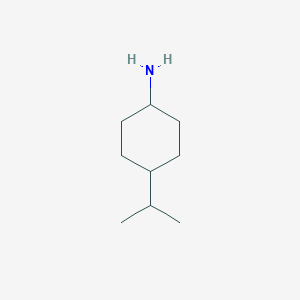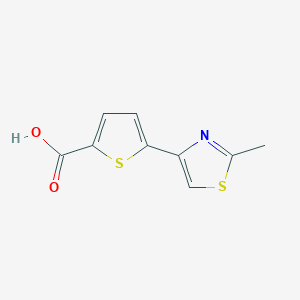
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid
Übersicht
Beschreibung
“5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid” is an intermediate of Arotinolol Hydrochloride . Arotinolol Hydrochloride is a selective β1-adrenergic receptor antagonist clinically used to treat mild to moderate primary hypertension, angina pectoris, rapid heart rate arrhythmia, and primary tremor .
Molecular Structure Analysis
The molecular structure of “5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid” can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid” can be determined using various techniques. For example, its melting point, boiling point, and density can be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including compounds with a structure similar to 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid, have been recognized for their antimicrobial properties . These compounds can be synthesized and modified to enhance their efficacy against various microbial strains. Their mechanism of action often involves interfering with the microbial cell’s vital processes, leading to the inhibition of growth or cell death.
Anticancer Properties
Thiazoles are also known for their potential anticancer activities. They can be designed to target specific pathways within cancer cells, such as inhibiting enzymes that are overexpressed in cancerous tissues . The structural moiety of thiazole is a common feature in many anticancer drugs, indicating the significance of further research in this area.
Anti-Inflammatory Uses
The anti-inflammatory properties of thiazole derivatives make them suitable candidates for drug development in treating conditions like arthritis . By reducing inflammation, these compounds can alleviate pain and improve joint function, which is crucial for patients suffering from chronic inflammatory diseases.
Antihypertensive Effects
Compounds containing thiazole structures have been associated with antihypertensive effects, which can be beneficial in managing high blood pressure . Research in this field could lead to the development of new, more effective antihypertensive medications.
Antidiabetic Activity
Thiazole derivatives have shown promise in the treatment of diabetes by modulating blood sugar levels and improving insulin sensitivity . This application is particularly important given the rising prevalence of diabetes globally.
Herbicidal Applications
Research has indicated that certain thiazole derivatives exhibit herbicidal activities, which could be utilized in agricultural practices to control weed growth without harming crops . This application is significant for increasing crop yields and ensuring food security.
Safety and Hazards
Wirkmechanismus
Target of Action
Thiazole derivatives have been known to interact with various biological targets .
Mode of Action
They can participate in various reactions such as donor-acceptor, nucleophilic, and oxidation reactions . This allows them to interact with different biological targets and induce changes in physiological systems .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with various biological activities, including analgesic and anti-inflammatory activities .
Eigenschaften
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-5-10-6(4-13-5)7-2-3-8(14-7)9(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDWMWQOFJYAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346733 | |
| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |
CAS RN |
400715-45-9 | |
| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)





